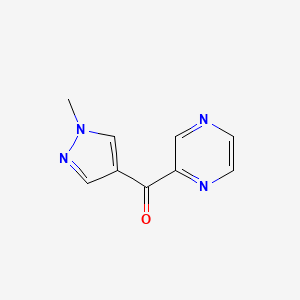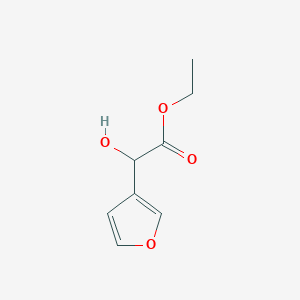![molecular formula C11H16BNO4 B13873631 [4-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid](/img/structure/B13873631.png)
[4-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a butoxy group containing a methylamino and oxo functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid typically involves the following steps:
Formation of the Butoxy Intermediate: The initial step involves the preparation of the butoxy intermediate. This can be achieved by reacting 4-hydroxybutanoic acid with methylamine under controlled conditions to form 4-(methylamino)-4-oxobutanoic acid.
Coupling with Phenylboronic Acid: The butoxy intermediate is then coupled with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may involve optimization of reaction conditions to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Formation of boronic esters or acids.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions.
Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: It is explored for its potential in developing new pharmaceuticals, particularly in targeting specific enzymes or pathways.
Industry:
Material Science: The compound is used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of [4-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the butoxy and methylamino groups.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of the butoxy group, leading to different reactivity and applications.
Uniqueness:
Functional Groups:
Versatility: The compound’s ability to participate in various chemical reactions and its potential in diverse scientific fields highlight its uniqueness compared to simpler boronic acids.
Propriétés
Formule moléculaire |
C11H16BNO4 |
|---|---|
Poids moléculaire |
237.06 g/mol |
Nom IUPAC |
[4-[4-(methylamino)-4-oxobutoxy]phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO4/c1-13-11(14)3-2-8-17-10-6-4-9(5-7-10)12(15)16/h4-7,15-16H,2-3,8H2,1H3,(H,13,14) |
Clé InChI |
FBYKHULOTPWEDO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)OCCCC(=O)NC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


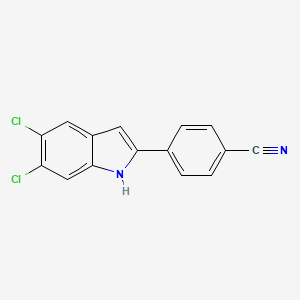
![(4-Vinyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid tert-butyl ester](/img/structure/B13873555.png)
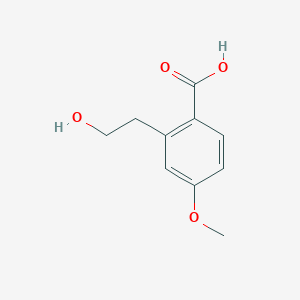




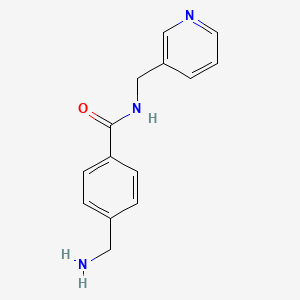
![8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13873582.png)
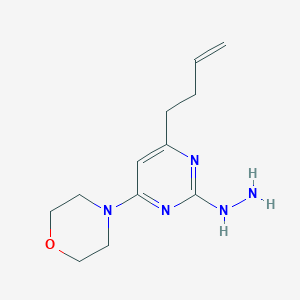
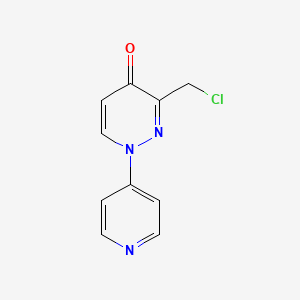
![1-[2-(2-pyridinyl)phenyl]Ethanone](/img/structure/B13873612.png)
